

solubility of 2-Bromo-4-iodo-1-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-iodo-1-methylbenzene**

Cat. No.: **B1287619**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Bromo-4-iodo-1-methylbenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodo-1-methylbenzene (also known as 2-Bromo-4-iodotoluene) is a polysubstituted aromatic hydrocarbon. With bromine, iodine, and a methyl group on a benzene ring, it serves as a versatile intermediate in organic synthesis.^[1] The differential reactivity of the carbon-bromine and carbon-iodine bonds makes it a valuable building block for selective cross-coupling reactions, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications.^[2]

A thorough understanding of the solubility of this compound is critical for its effective use in designing reaction conditions, developing purification strategies (such as recrystallization), and formulating solutions for screening or further functionalization. This guide provides a comprehensive overview of its expected solubility profile, a detailed experimental protocol for quantitative solubility determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Bromo-4-iodo-1-methylbenzene** is presented below.

Property	Value	Source(s)
CAS Number	26670-89-3	[1]
Molecular Formula	C ₇ H ₆ BrI	[1]
Molecular Weight	296.93 g/mol	[1]
IUPAC Name	2-bromo-4-iodo-1-methylbenzene	[1]
Computed LogP	3.6	[1]

Solubility Profile

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for **2-Bromo-4-iodo-1-methylbenzene** in common organic solvents is not extensively reported in publicly available scientific literature. For researchers requiring precise solubility values, the experimental protocol outlined in Section 4.0 is recommended.

Qualitative Solubility Assessment

Based on the fundamental principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. **2-Bromo-4-iodo-1-methylbenzene** is a relatively large, non-polar molecule due to its halogenated aromatic core. The high computed LogP value of 3.6 further indicates its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[\[1\]](#) Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents, particularly water.

The expected solubility in various solvent classes is summarized in the table below.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Non-Polar Aromatic	Toluene, Benzene, Xylenes	Highly Soluble	The solute and solvent share a similar aromatic structure, maximizing favorable van der Waals interactions.
Non-Polar Aliphatic	Hexane, Heptane, Cyclohexane	Soluble	Solute will dissolve due to London dispersion forces, though perhaps less effectively than in aromatic solvents.
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone	Soluble to Moderately Soluble	These solvents possess dipoles that can interact with the polar C-Br and C-I bonds, but lack strong hydrogen bonding capabilities.
Polar Protic	Methanol, Ethanol, Isopropanol	Sparingly Soluble	The energy required to break the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the interactions with the non-polar solute.
Highly Polar	Water, Acetonitrile	Insoluble / Very Sparingly Soluble	The molecule's non-polar character prevents it from effectively disrupting the strong hydrogen-

bonding network of
water.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of **2-Bromo-4-iodo-1-methylbenzene** using the isothermal shake-flask method. This method is considered the gold standard for reliable solubility measurement.

Objective

To determine the equilibrium solubility of **2-Bromo-4-iodo-1-methylbenzene** in a selected organic solvent at a specified temperature (e.g., 25 °C).

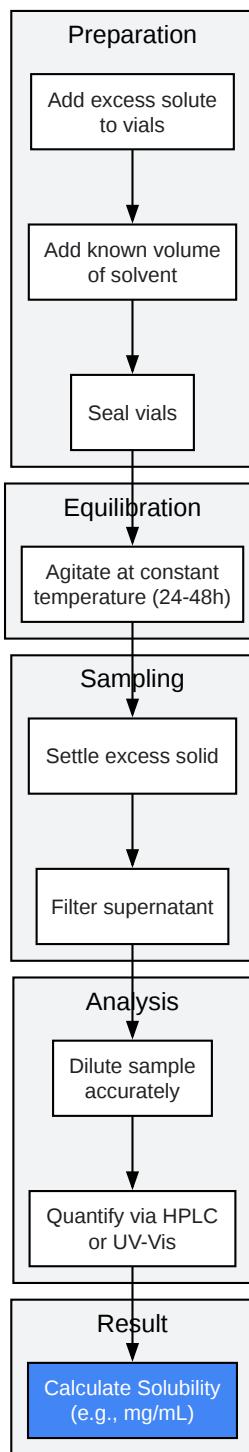
Materials and Equipment

- **2-Bromo-4-iodo-1-methylbenzene** (solid or liquid)
- Selected organic solvent(s) of high purity
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Thermostatically controlled orbital shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Centrifuge (optional)

Procedure

- Preparation of Saturated Solutions:

- Add an excess amount of **2-Bromo-4-iodo-1-methylbenzene** to several vials (triplicates are recommended for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.
- Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
- Securely cap the vials to prevent any solvent evaporation during equilibration.

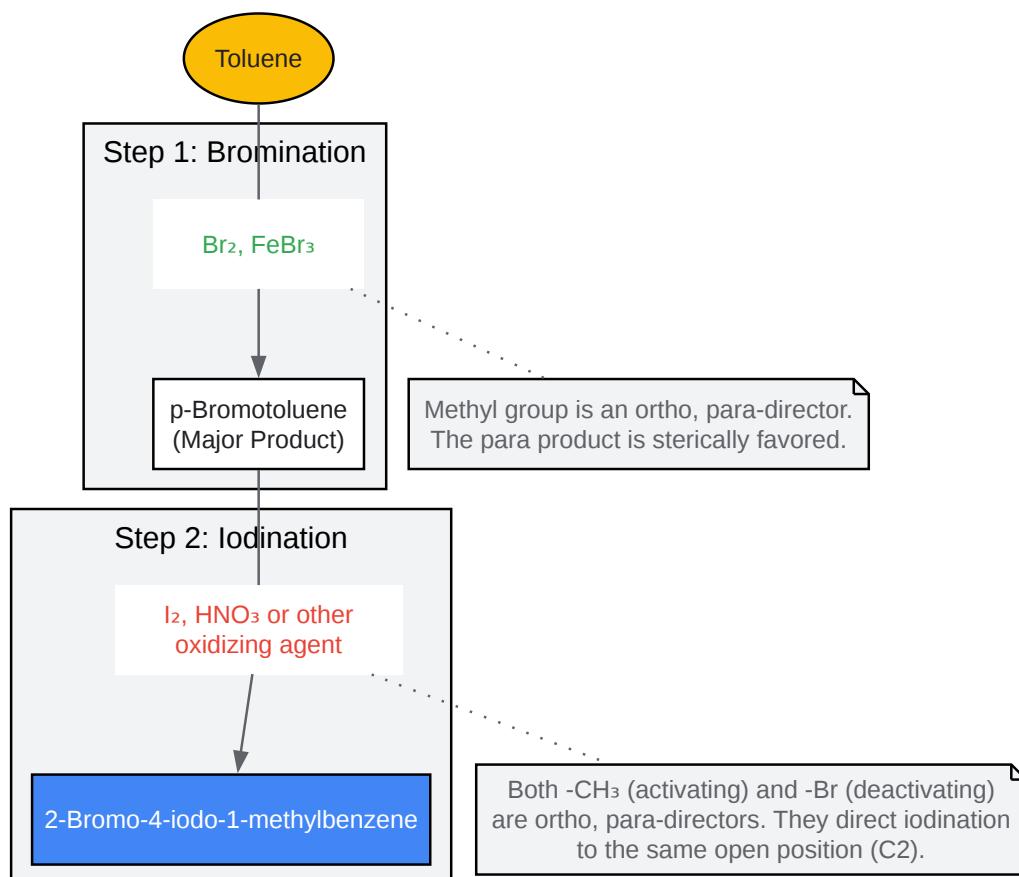

- Equilibration:
 - Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
 - Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the concentration should be constant.
- Sample Collection and Preparation:
 - After equilibration, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.
- Analysis and Quantification (HPLC Method Recommended):
 - Calibration: Prepare a series of standard solutions of **2-Bromo-4-iodo-1-methylbenzene** of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration.
 - Sample Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Quantification: Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflows and Logical Diagrams

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining solubility.



[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility determination.

Logical Workflow: Plausible Synthetic Pathway

A plausible synthetic route to **2-Bromo-4-iodo-1-methylbenzene** involves a multi-step electrophilic aromatic substitution sequence starting from toluene. The directing effects of the substituents guide the position of incoming electrophiles.

[Click to download full resolution via product page](#)

Caption: A logical synthetic pathway for **2-Bromo-4-iodo-1-methylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge
[allgreenchems.com]
- To cite this document: BenchChem. [solubility of 2-Bromo-4-iodo-1-methylbenzene in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1287619#solubility-of-2-bromo-4-iodo-1-methylbenzene-in-organic-solvents\]](https://www.benchchem.com/product/b1287619#solubility-of-2-bromo-4-iodo-1-methylbenzene-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com